molecular formula C17H12ClNO2 B1452717 2-(3-Methoxyphenyl)quinoline-4-carbonyl chloride CAS No. 1160264-60-7

2-(3-Methoxyphenyl)quinoline-4-carbonyl chloride

Cat. No. B1452717
CAS RN: 1160264-60-7
M. Wt: 297.7 g/mol
InChI Key: JAYVAQQJRIZFKU-UHFFFAOYSA-N
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Description

“2-(3-Methoxyphenyl)quinoline-4-carbonyl chloride” is a chemical compound with the molecular formula C17H12ClNO2 and a molecular weight of 297.74 . It is used for proteomics research .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a general procedure involves the use of an appropriate aniline and diisopropylethylamine in dichloromethane at 20℃ . An appropriate carbonyl chloride is dissolved in dried dichloromethane and added drop-wise. The reaction mixture is then left at room temperature for 10 hours and monitored by TLC .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-Methoxyphenyl)quinoline-4-carbonyl chloride” such as boiling point, solubility, and stability are not specified in the retrieved documents .

Scientific Research Applications

Antimalarial Drug Development

2-(3-Methoxyphenyl)quinoline-4-carbonyl chloride: is a compound that has been explored for its potential in the modification of quinoline antimalarials . Quinoline-based drugs, such as chloroquine and mefloquine, are well-known for their antimalarial properties. The compound could be used to synthesize analogs with improved efficacy or reduced resistance issues.

Antibacterial Agents

The structural modification of quinoline derivatives has shown promise in developing new antibacterial agents . By altering the quinoline core, researchers can create compounds that might be effective against drug-resistant bacterial strains.

Antiproliferative Agents for Cancer Research

Quinoline derivatives have been studied for their antiproliferative properties, which can be utilized in cancer research . The compound 2-(3-Methoxyphenyl)quinoline-4-carbonyl chloride could serve as a starting point for synthesizing new molecules that inhibit the growth of cancer cells.

Proteomics Research

This compound is used in proteomics research as it can be a precursor for synthesizing peptides or proteins with quinoline as a structural component . This application is crucial for understanding protein function and interaction in biological systems.

Organic Synthesis

In organic chemistry, 2-(3-Methoxyphenyl)quinoline-4-carbonyl chloride is valuable for constructing complex organic molecules . Its reactivity allows for the introduction of various functional groups, aiding in the synthesis of diverse organic compounds.

Drug Discovery and Lead Optimization

The versatility of quinoline derivatives makes them important scaffolds in drug discovery2-(3-Methoxyphenyl)quinoline-4-carbonyl chloride can be used to create a variety of compounds that may act as lead molecules in the development of new drugs .

Pharmacological Studies

Researchers utilize this compound in pharmacological studies to explore its interaction with biological targets. It can help in understanding the pharmacodynamics and pharmacokinetics of potential new medications .

Industrial Applications

While not directly mentioned in the search results, compounds like 2-(3-Methoxyphenyl)quinoline-4-carbonyl chloride often find applications in industrial settings as intermediates in the synthesis of dyes, pigments, and other materials that require complex organic molecules .

Safety and Hazards

“2-(3-Methoxyphenyl)quinoline-4-carbonyl chloride” is classified as a dangerous substance. It is associated with hazard statements H314 (causes severe skin burns and eye damage) and H290 (may be corrosive to metals). The compound is classified under hazard class 8 and packing group III .

properties

IUPAC Name

2-(3-methoxyphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO2/c1-21-12-6-4-5-11(9-12)16-10-14(17(18)20)13-7-2-3-8-15(13)19-16/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYVAQQJRIZFKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301240153
Record name 2-(3-Methoxyphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301240153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxyphenyl)quinoline-4-carbonyl chloride

CAS RN

1160264-60-7
Record name 2-(3-Methoxyphenyl)-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160264-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Methoxyphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301240153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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